REACTION_CXSMILES
|
[S:1]([OH:11])(=[O:10])([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)=[O:2].CN(CC1C=CC=CC=1)C.[C:22](Cl)(=[O:31])[CH:23]=[CH:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>CC(C)=O>[S:1]([C:3]1[CH:4]=[CH:5][C:6]([NH:9][C:22](=[O:31])[CH:23]=[CH:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[CH:7][CH:8]=1)([OH:11])(=[O:10])=[O:2]
|
Name
|
|
Quantity
|
86.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(C1=CC=C(C=C1)N)(=O)O
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Name
|
|
Quantity
|
120 g
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
168.8 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
83.5 g
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
80 g
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
while stirring at 30° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise
|
Type
|
CUSTOM
|
Details
|
in the course of 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction temperature is increased to the reflux temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the acetone is then removed as completely as possible
|
Type
|
STIRRING
|
Details
|
The residue which remains is stirred for 1 hour at 80° C.
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
90 g of 50% strength sodium hydroxide solution in 500 ml of water are then added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is again heated to 80° C.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
WASH
|
Details
|
the aqueous phase is washed with 50 g of toluene
|
Type
|
ADDITION
|
Details
|
is diluted with 800 ml of water and neutralized with concentrated sulphuric acid
|
Type
|
ADDITION
|
Details
|
The cooled aqueous solution is then added dropwise in the course of 20 minutes to 1 kg of 50% strength sulphuric acid
|
Type
|
STIRRING
|
Details
|
while stirring vigorously
|
Type
|
CUSTOM
|
Details
|
The precipitated crystals are separated off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 4 liters of water
|
Type
|
FILTRATION
|
Details
|
the solution is filtered
|
Type
|
CUSTOM
|
Details
|
again brought to crystallization by the addition of 100 g of concentrated sulphuric acid
|
Reaction Time |
15 min |
Name
|
N-(p-sulfophenyl)-cinnamamide
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)C1=CC=C(C=C1)NC(C=CC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 111 g | |
YIELD: PERCENTYIELD | 75.9% | |
YIELD: CALCULATEDPERCENTYIELD | 73.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |